molecular formula C18H21ClN4O B2832341 N-[1-(3-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine CAS No. 2415469-66-6

N-[1-(3-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2832341
CAS No.: 2415469-66-6
M. Wt: 344.84
InChI Key: VKVTWHSFIVRGBU-UHFFFAOYSA-N
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Description

N-[1-(3-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a piperidine ring, and a pyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the chlorophenyl and pyrimidine intermediates. These intermediates are then coupled using a series of reactions, including nucleophilic substitution and amination. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-pressure reactors and automated systems to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: This compound shares some structural similarities but differs in its functional groups and reactivity.

    Barrelene: Although structurally different, it serves as an example of a compound with unique chemical properties.

Uniqueness

What sets N-[1-(3-chlorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine apart is its combination of a chlorophenyl group, a piperidine ring, and a pyrimidine moiety

Properties

IUPAC Name

(3-chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-10-17(21-12-20-13)22(2)16-6-8-23(9-7-16)18(24)14-4-3-5-15(19)11-14/h3-5,10-12,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVTWHSFIVRGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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